(2R)-2-(2,4,5-Trifluorophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2,4,5-Trifluorophenyl)propan-1-ol is a chiral alcohol compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has unique structural features that make it an attractive target for the synthesis of various pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of (2R)-2-(2,4,5-Trifluorophenyl)propan-1-ol is not fully understood. However, it is believed to interact with specific receptors or enzymes in the body, leading to changes in cellular signaling pathways. This compound has been shown to modulate the activity of several key enzymes involved in inflammation and pain, making it a potential target for the development of new analgesics and anti-inflammatory agents.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific compound it is used to synthesize. However, studies have shown that this compound can affect various cellular processes, including the regulation of gene expression, protein synthesis, and cell signaling pathways. Additionally, this compound has been shown to possess anti-inflammatory, analgesic, and antimicrobial properties, making it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2R)-2-(2,4,5-Trifluorophenyl)propan-1-ol in lab experiments include its high purity and stability, making it a reliable starting material for the synthesis of various pharmaceutical compounds. Additionally, the availability of chiral auxiliaries allows for the synthesis of specific enantiomers, which is important in drug development. However, the synthesis of this compound requires expertise in organic chemistry and is carried out under strict laboratory conditions, making it challenging and time-consuming.
Zukünftige Richtungen
There are several future directions for the study of (2R)-2-(2,4,5-Trifluorophenyl)propan-1-ol. One potential direction is the development of new analgesics and anti-inflammatory agents based on the structure of this compound. Additionally, the antibacterial and antifungal properties of this compound make it a promising candidate for the development of new antibiotics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Synthesemethoden
The synthesis of (2R)-2-(2,4,5-Trifluorophenyl)propan-1-ol can be achieved through several methods. One of the most commonly used methods involves the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. Another method involves the use of chiral auxiliaries to obtain the desired enantiomer. The synthesis of this compound requires expertise in organic chemistry and is carried out under strict laboratory conditions.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2,4,5-Trifluorophenyl)propan-1-ol has been extensively studied for its potential applications in medicinal chemistry. It has been used as a starting material for the synthesis of various pharmaceutical compounds such as anti-inflammatory agents, analgesics, and antitumor agents. Additionally, this compound has been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(2R)-2-(2,4,5-trifluorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-5(4-13)6-2-8(11)9(12)3-7(6)10/h2-3,5,13H,4H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMJPGJYEUUFKO-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC(=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.